2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone
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Overview
Description
2-[[4-(4-methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone is a member of pyrimidines.
Scientific Research Applications
Imaging in Parkinson's Disease
2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone, under the name HG-10-102-01, has been studied for its potential as a PET (Positron Emission Tomography) imaging agent in Parkinson's disease. The compound was synthesized and tested for its efficacy in imaging the LRRK2 enzyme, a key player in the pathogenesis of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Synthesis for Analgesic Analogues
The compound has been utilized in the synthesis of analogues of Pravadoline B, an analgesic compound. This involved the formation of thiophene analogues, demonstrating its role in medicinal chemistry for developing potential therapeutic agents (Binder, Schnait, Rovenszky, Enzenhofer, & Stroissnig, 1991).
Antioxidant and Anticancer Activities
Research has been conducted on derivatives of 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone for their antioxidant and anticancer activities. Certain derivatives exhibited significant antioxidant properties, surpassing even well-known antioxidants like ascorbic acid. They also showed cytotoxicity against specific cancer cell lines, indicating their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Metabolism Study
A metabolism study of a morpholinium compound structurally related to 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone revealed insights into the transformation of the compound in the body, including the determination of its main metabolite (Varynskyi & Kaplaushenko, 2020).
Synthesis of Antimicrobial Compounds
This chemical has been used in the synthesis of novel Schiff bases, which showed promising antimicrobial activity. This indicates its utility in the development of new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Antibacterial Activity of Pyrimidines and Thiazolidinones
Its derivatives have been used in the synthesis of pyrimidines and thiazolidinones, which were then screened for their antibacterial activity, contributing to the field of antibacterial drug discovery (Merugu, Ramesh, & Sreenivasulu, 2010).
Force Degradation Study
A force degradation study was conducted on a morpholinium compound related to 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone, providing essential information for its stability and potential degradation products (Varynskyi & Kaplaushenko, 2019).
properties
Product Name |
2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone |
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Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-4-2-13(3-5-14)15-6-7-18-17(19-15)24-12-16(21)20-8-10-23-11-9-20/h2-7H,8-12H2,1H3 |
InChI Key |
LJAVIEUWQYYONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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